2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide
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Overview
Description
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide is a chemical compound with the molecular formula C14H18Cl2N2O3S and a molecular weight of 365.28 g/mol . This compound is known for its unique structure, which includes a piperidine-1-sulfonyl group attached to a phenyl ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-5-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various oxidizing or reducing agents depending on the specific reaction. Major products formed from these reactions vary based on the reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-[2-chloro-5-(piperidine-1-sulfonyl)phenyl]propanamide can be compared with other similar compounds, such as:
2-chloro-5-nitrobenzamide: This compound has a similar chloro and amide structure but differs in its nitro group, leading to different chemical and biological properties.
Chlorantraniliprole: An insecticide with a similar amide structure but different functional groups, used in agricultural applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-chloro-N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-10(15)14(19)17-13-9-11(5-6-12(13)16)22(20,21)18-7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNTNAKLWEGRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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